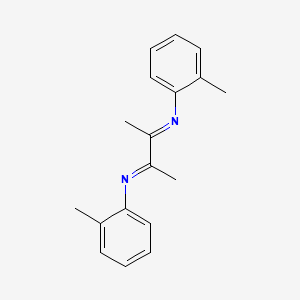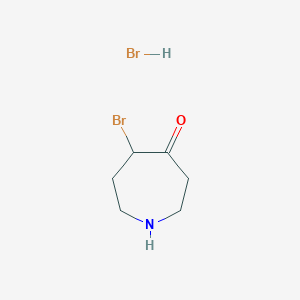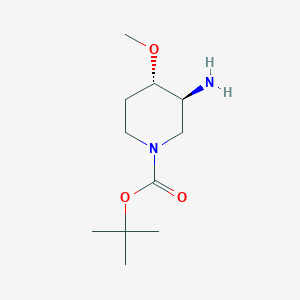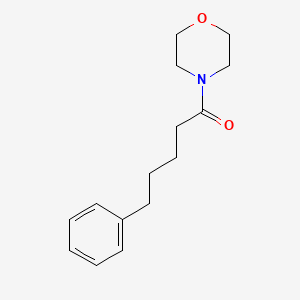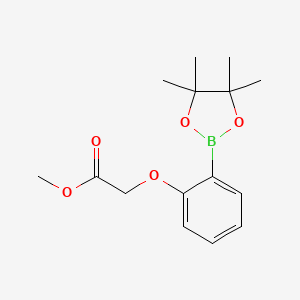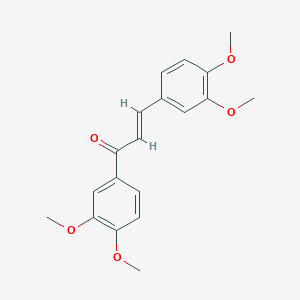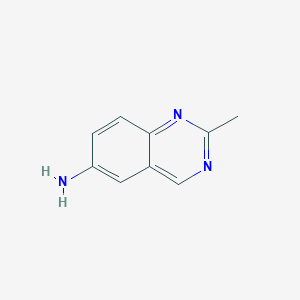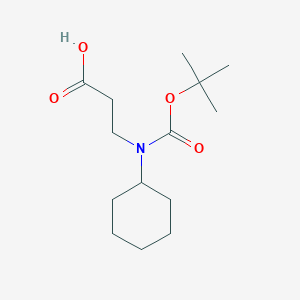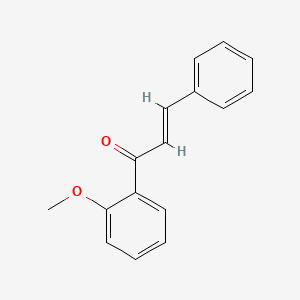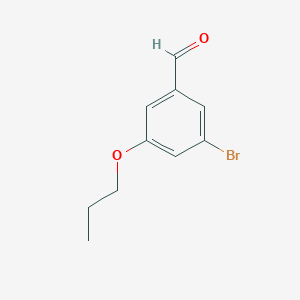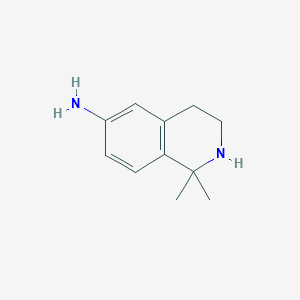
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine is a chemical compound belonging to the class of isoquinoline derivatives. This compound has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. Isoquinoline derivatives are known for their diverse pharmacological properties, making them valuable in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient and mild reaction conditions ensures the feasibility of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Substitution: N-alkylation reactions are commonly used to introduce substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.
N-Alkylation: Alkyl halides or other alkylating agents are employed under mild conditions to achieve N-alkylation.
Major Products Formed
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biostability and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel isoquinoline derivatives with potential biological activity.
Biology: Its derivatives have shown promise in biological assays, indicating potential therapeutic applications.
Medicine: Isoquinoline derivatives, including 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine, are being explored for their potential use in drug development.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of agrochemicals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine stands out due to its specific substitution pattern and the resulting pharmacological properties. Its unique structure allows for the exploration of novel biological activities and therapeutic applications, distinguishing it from other isoquinoline derivatives.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLGTHNDZILQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
